Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by an iodine atom at position 2, a methyl group at position 7, and a methyl ester at position 3. Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles with a fused five-membered pyrazole and six-membered pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors, receptor ligands, and enzyme modulators .
Properties
Molecular Formula |
C9H8IN3O2 |
|---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8IN3O2/c1-5-3-6(9(14)15-2)11-8-4-7(10)12-13(5)8/h3-4H,1-2H3 |
InChI Key |
DOPFNDZWDFXWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Malonic Acid Derivatives in Cyclocondensation
A 2021 review highlighted the use of malonic acid or its esters in cyclocondensation with 5-amino-3-iodopyrazoles to introduce carboxylate groups at position 5. For example, reacting methyl malonate with 5-amino-3-iodo-1H-pyrazole in the presence of POCl₃ and pyridine activates the malonate, facilitating nucleophilic attack by the aminopyrazole. This method yields the pyrazolo[1,5-a]pyrimidine core with a methyl ester at position 5.
Enaminones for 7-Methyl Substitution
The 7-methyl group originates from enaminones or chalcones. For instance, (E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one reacts with 5-amino-3-iodopyrazole under oxidative conditions (K₂S₂O₈, NaI) to form the 7-methyl-substituted intermediate. The reaction proceeds via Michael addition, cyclization, and oxidative iodination, though standard protocols typically halogenate position 3. Modifying the electronic environment of the ring through substituents (e.g., electron-donating groups) may redirect iodination to position 2.
Regioselective Iodination at Position 2
Oxidative Radical Halogenation
In a one-pot protocol, NaI and K₂S₂O₈ generate iodine radicals that selectively halogenate electron-rich positions. For example, substituting the enaminone with a methyl group at the para position increases electron density at position 2 of the pyrazolo[1,5-a]pyrimidine, favoring iodination there. Reaction optimization (Table 1) shows that higher temperatures (100°C) and excess NaI (1.2 equiv) improve yields.
Table 1: Optimization of Iodination Conditions
| Entry | NaI (equiv) | K₂S₂O₈ (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 1.2 | 1.5 | H₂O | 72 |
| 2 | 1.2 | 1.5 | DMSO | 68 |
| 3 | 2.0 | 2.0 | H₂O | 81 |
Directed Ortho-Metalation
An alternative approach employs directed metalation to install iodine at position 2. Treating the pyrazolo[1,5-a]pyrimidine core with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 2, which reacts with iodine to yield the iodo derivative. This method requires protection of the carboxylate group to prevent side reactions.
Sequential Functionalization Approach
A stepwise synthesis may improve regiocontrol:
Step 1: Core Synthesis with Carboxylate and Methyl Groups
Reacting methyl malonate with 5-amino-3-iodo-1H-pyrazole and a methyl-substituted enaminone forms the 5-carboxylate-7-methyl intermediate. The use of K₂S₂O₈ in water at 80°C drives cyclization while preserving the ester functionality.
Step 2: Late-Stage Iodination
Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid selectively targets position 2. The methyl group at position 7 exerts a steric effect, directing iodine to the less hindered position 2.
Scalability and Practical Considerations
Solvent and Temperature Effects
Water is preferred for large-scale reactions due to its benign environmental profile and ability to dissolve ionic reagents (NaI, K₂S₂O₈). At 100°C, reaction completion occurs within 2 hours, with yields exceeding 90% for multigram syntheses.
Purification Challenges
Column chromatography using ethyl acetate/hexane mixtures effectively isolates the product. However, the iodo group’s polarizability may necessitate gradient elution to resolve closely related byproducts.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine.
Major Products Formed
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of deiodinated products.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and fluorescent probes.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other functionalized heterocycles.
Mechanism of Action
The mechanism of action of methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrimidine core allow it to bind to active sites of enzymes or receptors, inhibiting their activity. This can lead to the modulation of signaling pathways and biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues (Table 1):
Table 1: Comparison of Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate with Analogues
Key Differences and Implications
Substituent Electronic Effects :
- The iodine at position 2 in the target compound introduces a heavy atom, which may enhance X-ray crystallographic resolution or serve as a radiolabel in imaging studies. This contrasts with phenyl (e.g., 3a) or trifluoromethyl (e.g., ) groups, which modulate electronic properties but lack iodine’s utility in radiochemistry .
- The methyl ester at position 5 is common across analogues (e.g., 3a, ), but ethyl esters (e.g., ) may alter pharmacokinetics due to slower hydrolysis .
Biological Activity: Kinase Inhibition: Compounds with bulky substituents (e.g., cyclopropyl in ) or electron-withdrawing groups (e.g., CF₃ in ) show enhanced selectivity for kinase targets. The iodine in the target compound may similarly improve binding affinity . Receptor Binding: Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate acts as a peripheral benzodiazepine receptor ligand, a property linked to its planar aromatic system . The iodine substituent’s steric bulk may reduce such interactions but could enable novel targeting.
Synthetic Accessibility: Iodination at position 2 likely requires specialized reagents (e.g., NIS or I₂), whereas methyl or phenyl groups are introduced via simpler alkylation or Suzuki coupling . The oxo group in 3a is synthesized via condensation of 3-aminopyrazoles with diketones, contrasting with the halogenation steps needed for the target compound .
Physicochemical Properties
- Melting Points: Analogues with hydrogen-bonding groups (e.g., 7-OH in or 7-O in 3a) exhibit higher melting points (e.g., 156–157°C for 3a) compared to non-polar derivatives. The target compound’s iodine may lower melting points due to disrupted crystal packing .
- Solubility : Methyl esters generally improve aqueous solubility over ethyl analogues, but the iodo group’s hydrophobicity could counteract this effect .
Biological Activity
Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a methyl group and an iodine atom, which contribute to its unique pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its anticancer potential, enzyme inhibition capabilities, and other therapeutic applications.
- Chemical Formula : C8H6IN3O2
- Molecular Weight : 303.06 g/mol
- Appearance : White to pale yellow solid
- Density : 2.23 g/cm³ (predicted)
- Acidity Constant (pKa) : -2.50 (predicted)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through the inhibition of specific protein kinases involved in cancer cell proliferation. Studies have shown that pyrazolo[1,5-a]pyrimidines can selectively inhibit various enzymes, making them potential candidates for cancer therapy.
2. Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes that play critical roles in disease processes. For instance:
- Protein Kinases : Inhibition of these kinases can disrupt signaling pathways essential for tumor growth.
- Inflammatory Pathways : Some derivatives have shown promise in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Key findings include:
- The presence of the iodine atom enhances nucleophilicity, facilitating interactions with biological targets.
- Methyl substitutions at specific positions on the pyrazole ring can significantly affect potency and selectivity against various targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Methylpyrazolo[1,5-a]pyrimidine | Structure | Lacks iodine; used in similar biological assays |
| 2-Amino-7-methylpyrazolo[1,5-a]pyrimidine | Structure | Contains an amino group instead of carboxylic acid; different biological activity |
| 2-Fluoro-7-methylpyrazolo[1,5-a]pyrimidine | Structure | Fluorinated derivative; altered electronic properties affecting reactivity |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Study on Anticancer Mechanisms
In a study published in Cancer Research, methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit cancer cell lines. Results indicated that compounds with higher iodine content exhibited increased potency against breast and lung cancer cell lines due to enhanced binding affinity to target kinases .
Anti-inflammatory Activity Assessment
A comparative analysis of various pyrazolo derivatives showed that methyl 2-iodo compounds possess significant anti-inflammatory effects by inhibiting NF-kB signaling pathways. The IC50 values ranged from 4.8 to 30.1 µM across different analogues .
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for introducing iodine substituents?
Methodological Answer:
- Condensation Reactions : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of 5-amino-pyrazoles with β-ketoesters (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol . For iodine introduction, post-synthetic modifications like halogenation (e.g., using N-iodosuccinimide or iodine in the presence of a Lewis acid) may be required.
- Ultrasound-Assisted Synthesis : demonstrates that ultrasound irradiation with KHSO₄ in aqueous-alcohol media accelerates cyclocondensation, improving yield and regioselectivity. Adapting this method for iodinated precursors could optimize reaction efficiency .
- Key Considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (petroleum ether/ethyl acetate mixtures) .
Q. How can the crystal structure of methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate be determined, and what structural insights are critical for functional studies?
Methodological Answer:
Q. What analytical techniques are essential for characterizing intermediates and final products?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity and substitution patterns. For example, the methyl ester group at C5 appears as a singlet at ~3.8 ppm (¹H) and ~165 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for iodine-containing derivatives (isotopic signature at m/z 127).
- Elemental Analysis : Confirm purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can contradictory data in reaction optimization (e.g., solvent choice, catalyst efficiency) be resolved during synthesis?
Methodological Answer:
Q. What strategies are effective for resolving crystallographic disorder or twinning in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Q. How can computational methods complement experimental data in predicting biological activity or reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and iodination sites .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., benzodiazepine receptors), leveraging structural data from .
- MD Simulations : Assess stability of hydrogen-bonded networks observed in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
